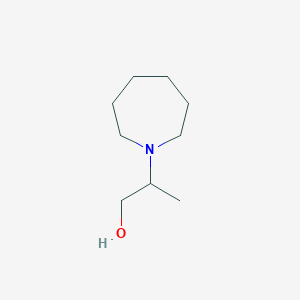

2-(Azepan-1-yl)propan-1-ol

説明

Structure

3D Structure

特性

分子式 |

C9H19NO |

|---|---|

分子量 |

157.25 g/mol |

IUPAC名 |

2-(azepan-1-yl)propan-1-ol |

InChI |

InChI=1S/C9H19NO/c1-9(8-11)10-6-4-2-3-5-7-10/h9,11H,2-8H2,1H3 |

InChIキー |

DMVURVSECUGKHN-UHFFFAOYSA-N |

正規SMILES |

CC(CO)N1CCCCCC1 |

製品の起源 |

United States |

Synthetic Methodologies and Strategies

Direct Synthetic Routes to 2-(Azepan-1-yl)propan-1-ol

Direct synthetic routes focus on constructing the target molecule by joining the pre-existing azepane and propanol (B110389) moieties or their immediate precursors.

Approaches Involving the Azepane Moiety as a Nucleophile

A common and straightforward method for synthesizing this compound involves the nucleophilic ring-opening of an epoxide by azepane. In this approach, azepane acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

Specifically, the reaction of azepane with propylene (B89431) oxide leads to the formation of this compound. The reaction is typically carried out in a suitable solvent, and the regioselectivity of the attack (i.e., whether the nucleophile attacks the more or less substituted carbon of the epoxide) can be influenced by the reaction conditions and the presence of catalysts. For instance, in the reaction between propylene oxide and aniline, a β-amino alcohol is formed, and the use of a catalyst like lithium bromide can facilitate the ring-opening. tsijournals.com This reaction is a key step in preparing various biologically active compounds and chiral auxiliaries. tsijournals.com

The nucleophilic ring-opening of epoxides by amines is a well-established method for synthesizing β-amino alcohols. rroij.com The reaction between azepane and propylene oxide follows this general principle. The nitrogen atom of the azepane ring attacks one of the carbon atoms of the propylene oxide ring, leading to the opening of the three-membered ring and the formation of the desired amino alcohol. The use of catalysts can enhance the reaction rate and selectivity. researchgate.netuva.nl

| Reactants | Catalyst/Conditions | Product | Reference |

| Azepane, Propylene Oxide | Varies (e.g., LiBr) | This compound | tsijournals.com |

Approaches Involving the Propan-1-ol Moiety as a Precursor

An alternative strategy involves starting with a propan-1-ol derivative that is subsequently modified to incorporate the azepane ring. A prominent example of this approach is reductive amination.

Reductive amination is a versatile method for forming amines from carbonyl compounds. jocpr.combu.edu In the context of synthesizing this compound, a suitable ketone precursor, such as 1-hydroxypropan-2-one, could theoretically be reacted with azepane. This reaction would initially form an iminium ion intermediate, which is then reduced in situ to the final amino alcohol product. Common reducing agents for this transformation include sodium borohydride (B1222165) or sodium triacetoxyborohydride. bu.eduucla.edu This method allows for the one-pot synthesis of the target amine from a carbonyl compound and an amine, which is an efficient and atom-economical approach. jocpr.com

Another variation of this approach could involve starting with a precursor like 1-aminopropan-2-ol (B43004) and subsequently forming the azepane ring. However, direct alkylation of 1-aminopropan-2-ol with a suitable difunctional electrophile to form the seven-membered ring can be challenging.

| Precursor | Reagents | Method | Product | Reference |

| 1-Hydroxypropan-2-one | Azepane, Reducing Agent (e.g., NaBH4) | Reductive Amination | This compound | bu.edu |

| Propan-1-ol | TsCl, Pyridine; then Azepane | Tosylation, Nucleophilic Substitution | This compound | pearson.com |

Convergent Synthesis Strategies for Assembling the Target Structure

Convergent synthesis aims to prepare a target molecule by joining two or more complex fragments, which are synthesized separately. This approach can be more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step. scielo.br

For this compound, a convergent strategy could involve the synthesis of two key intermediates: a functionalized azepane derivative and a functionalized propanol derivative. These two fragments would then be coupled in a final step. For example, a "click chemistry" approach, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), could be employed if the fragments are appropriately functionalized with an azide (B81097) and an alkyne, respectively. vulcanchem.comrsc.org

While a direct application of click chemistry to synthesize the simple this compound might be overly complex, the principles of convergent synthesis are valuable for creating more elaborate analogs. For instance, a precursor like 2-(azepan-1-yl)propyl azide can be synthesized from this compound. vulcanchem.com This azide can then be reacted with various alkynes to generate more complex triazole-containing molecules in a convergent manner.

Strategies for Azepane Ring Construction in Related Amino Alcohols

The synthesis of the azepane ring itself is a critical aspect of preparing this class of compounds. Several methods exist for constructing this seven-membered nitrogen heterocycle. researchgate.net

Ring-Closing Reactions for Seven-Membered Nitrogen Heterocycles

Ring-closing reactions are a fundamental strategy for the synthesis of cyclic compounds, including azepanes. These reactions involve the intramolecular cyclization of a linear precursor containing the necessary functional groups.

One powerful technique is ring-closing metathesis (RCM), which has been used to synthesize a variety of heterocyclic compounds. manchester.ac.uk For the synthesis of an azepane ring, a linear precursor containing two terminal alkenes and a nitrogen atom would be treated with a suitable metathesis catalyst (e.g., a ruthenium-based catalyst) to form the cyclic alkene, which can then be reduced to the saturated azepane.

Other intramolecular cyclization methods include nucleophilic substitution reactions, where a nitrogen nucleophile attacks an electrophilic carbon at the other end of the linear molecule to form the ring. Radical-mediated tandem cyclizations have also emerged as a powerful tool for constructing seven-membered nitrogen heterocycles, often under mild conditions. sioc-journal.cn Additionally, intramolecular 1,7-carbonyl-enamine cyclization represents another mode for azepine ring closure. chem-soc.siresearchgate.net

| Reaction Type | Key Features | Reference |

| Ring-Closing Metathesis (RCM) | Utilizes a catalyst to form a C=C bond, closing the ring. | manchester.ac.uk |

| Intramolecular Nucleophilic Substitution | A nitrogen nucleophile displaces a leaving group on the same molecule. | |

| Radical-Mediated Tandem Cyclization | Involves radical intermediates to form the cyclic structure. | sioc-journal.cn |

| Intramolecular Carbonyl-Enamine Cyclization | Cyclization of an enamine with a carbonyl group. | chem-soc.siresearchgate.net |

Ring-Expansion Reactions of Cyclic Compounds

Ring-expansion reactions provide an alternative route to azepanes, often starting from more readily available five- or six-membered rings. researchgate.netnih.gov

The Beckmann rearrangement is a classic example, where an oxime derived from a cyclic ketone is treated with an acid to induce a rearrangement that expands the ring and incorporates the nitrogen atom. derpharmachemica.comnih.gov For instance, the oxime of cyclohexanone (B45756) can be rearranged to form ε-caprolactam, a precursor to azepane. This method has been applied in the synthesis of various fused azepine derivatives. enamine.netpublish.csiro.au

Another important ring-expansion method is the Schmidt reaction, where a ketone reacts with hydrazoic acid in the presence of a strong acid to yield a lactam. wikipedia.orgorganic-chemistry.org This reaction can be used to convert cyclic ketones into larger ring lactams, which can then be reduced to the corresponding cyclic amines. publish.csiro.au More recent developments include photochemical dearomative ring expansion of nitroarenes to access complex azepanes. manchester.ac.uknih.gov Cascade ring expansion reactions have also been developed for the synthesis of medium-sized rings like azepanes. rsc.org

| Reaction | Starting Material | Product | Key Features | Reference |

| Beckmann Rearrangement | Cyclic Ketone Oxime | Lactam | Acid-catalyzed rearrangement of an oxime. | derpharmachemica.comnih.gov |

| Schmidt Reaction | Cyclic Ketone | Lactam | Reaction with hydrazoic acid. | wikipedia.orgorganic-chemistry.org |

| Photochemical Ring Expansion | Nitroarene | Azepane | Blue light-mediated transformation. | manchester.ac.uknih.gov |

Multistep Sequence Approaches for Azepane Derivatization

The synthesis of functionalized azepanes frequently relies on multistep sequences that allow for the controlled introduction of various substituents. A common challenge in azepane synthesis is the relative difficulty in preparing the seven-membered ring compared to five- or six-membered heterocycles like pyrrolidines and piperidines. manchester.ac.uk State-of-the-art methods often involve the synthesis of linear precursors followed by cyclization. manchester.ac.uk

One such multistep approach involves the ring-closing metathesis of a suitable diene, followed by reduction to form the saturated azepane ring. manchester.ac.uk Another strategy is the Beckmann rearrangement of functionalized piperidones. manchester.ac.uk More complex routes might involve a sequence of reactions such as asymmetric allylation, olefin cross-metathesis, and subsequent hydrogenation to construct the azepane scaffold with desired stereochemistry. researchgate.net For instance, cyclopenta-, benzo-, and cyclohepta[b]-annulated azepane scaffolds have been prepared from optically active cyclic α-allyl-β-oxoesters through a two-step sequence involving ruthenium-catalyzed olefin cross-metathesis with acrylonitrile, followed by palladium-catalyzed dihydrogenation. researchgate.net

A novel photochemical strategy has been developed for preparing complex azepanes from simple nitroarenes. This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then undergoes a one-atom ring expansion of the benzenoid framework to a seven-membered ring system. A subsequent hydrogenolysis completes the synthesis in just two steps. manchester.ac.uk

Derivatization from Precursor Alcohols or Amines

Alternative synthetic routes to this compound and related compounds involve the derivatization of precursor molecules that already contain either the alcohol or the amine functionality.

Nucleophilic Substitution Reactions Utilizing Alcohol Derivatives

A key strategy for synthesizing amino alcohols involves the conversion of an alcohol to a better leaving group, followed by nucleophilic substitution with an amine. For example, 1-propanol (B7761284) can be converted to a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. pearson.com This tosylate is an excellent leaving group, facilitating a subsequent S_N2 reaction with an amine, such as azepane, to form the desired amino alcohol. pearson.comchemguide.co.uk The reaction of a halogenoalkane with a solution of sodium or potassium hydroxide, heated under reflux, can also produce an alcohol through nucleophilic substitution. chemguide.co.uk

Reduction of Carbonyl Precursors to Yield Alcohol Functionalities

A general and widely used method for preparing alcohols is the reduction of carbonyl compounds. libretexts.org Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively. libretexts.orglibretexts.org For the synthesis of this compound, a precursor ketone, 2-(azepan-1-yl)propan-1-one, could be reduced to the target secondary alcohol.

Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). pearson.compearson.com NaBH₄ is a milder reagent often chosen for its safety and ease of handling, and it can be used in water or alcohol solutions. libretexts.org LiAlH₄ is a more powerful reducing agent, capable of reducing not only aldehydes and ketones but also carboxylic acids and esters to primary alcohols. libretexts.orglibretexts.org However, it is more reactive and requires careful handling, typically in an ether solvent, and a subsequent hydrolysis step. pearson.com The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.orglibretexts.org

Table 1: Common Reducing Agents for Carbonyl to Alcohol Conversion

| Reducing Agent | Abbreviation | Typical Substrates | Solvent | Notes |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Ethanol (B145695), Methanol, Water | Milder, safer to handle. libretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids | Ether, THF | More reactive, reacts violently with water. libretexts.org |

Amination Reactions, including Hydroamination Approaches

Reductive amination is a versatile method for forming C-N bonds and can be employed to synthesize amines. This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. bu.eduresearchgate.net For the synthesis of this compound, this could involve the reaction of a propan-1-ol derivative containing a ketone at the 2-position with azepane, followed by reduction.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, provides a direct and atom-economical route to amines. nih.gov Asymmetric hydroamination of allylic alcohols using copper or ruthenium catalysts has emerged as a powerful strategy for synthesizing chiral γ-amino alcohols. nih.govliv.ac.uknih.govresearchgate.net For example, a ruthenium-catalyzed anti-Markovnikov hydroamination of racemic secondary allylic alcohols with various amines can produce enantiomerically enriched chiral γ-amino alcohols. liv.ac.uknih.gov Similarly, copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols offers an efficient one-step method. nih.govacs.org Intramolecular hydroamination of alkynic sulfonamides catalyzed by gold complexes has also been used to construct azepine frameworks. beilstein-journals.org

Optimization of Synthetic Pathways and Reaction Conditions

To improve the efficiency and yield of these synthetic routes, optimization of reaction conditions is crucial.

Evaluation of Catalytic Systems and Reagents

The choice of catalyst and reagents plays a significant role in the outcome of the synthesis. For instance, in the synthesis of azepane derivatives via coupling reactions, palladium-based catalysts like bis(dibenzylideneacetone)palladium(0) can enhance the efficiency of the coupling. The optimization of these catalytic systems often involves screening different ligands and reaction parameters.

In reductive amination, various reducing agents can be employed, each with its own reactivity profile. While NaBH₄ and LiAlH₄ are common, other systems like α-picoline-borane have been used for the reductive amination of aldehydes and ketones. organic-chemistry.org For hydroamination reactions, the development of specific catalytic systems is key. For example, a cationic Cu(I) complex, Cu(MeCN)₄PF₆, has been found to be an effective catalyst for the hydroamination of allenes. nih.govmdpi.com The optimization of such a reaction can involve adjusting the catalyst loading, temperature, and solvent. For instance, in a tandem amination/cyclization reaction of allenynes, heating a mixture with the catalyst in dioxane at 70°C for 6 hours was found to be optimal. nih.gov

Investigation of Solvent Effects and Temperature Control

The synthesis of N-alkylated amino alcohols like this compound involves careful selection of solvents and precise temperature control to ensure optimal reaction outcomes. The primary route to this compound is the nucleophilic substitution reaction between a propylene oxide derivative (like propylene oxide or 2-chloropropan-1-ol) and azepane. The choice of solvent and temperature are critical parameters that significantly influence reaction rate, yield, and impurity profile.

Solvent Effects: The solvent's role is multifaceted, encompassing the dissolution of reactants, influencing the nucleophilicity of the amine, and potentially participating in the reaction. In the synthesis of related azepane compounds, a variety of solvents have been investigated to determine the most effective medium. For instance, in the N-alkylation of indoles with azepane-containing electrophiles, solvents such as dimethylformamide (DMF), toluene (B28343), xylene, and various alcohols were screened. psu.edu It was found that in some cases, the reaction only proceeded to completion in a specific solvent like DMF. psu.edu

For the synthesis of amino alcohols, polar aprotic solvents like acetonitrile (B52724) or DMF are often favored as they can stabilize charged intermediates formed during the nucleophilic substitution. However, simpler alcohols or even toluene can be effective. In the synthesis of a related compound, 1-(azepan-1-yl)-3-(2-isopropyl-5-methylphenoxy)propan-2-ol, the ring-opening of an epoxide with azepane was successfully carried out using ethanol (EtOH) at reflux. vulcanchem.com The selection is often a balance between reactant solubility, reaction efficiency, and ease of removal during workup. For example, toluene in a biphasic system with water has been shown to be effective and easily recoverable in the synthesis of an azepane-containing benzyl (B1604629) alcohol. psu.edu

Table 1: Illustrative Solvent Screening for a Related Azepane Derivative Synthesis This table illustrates the type of solvent screening performed in analogous syntheses to optimize reaction conditions. The data is based on findings for related compounds.

| Solvent | Reactant Solubility | Reaction Completion | Observations |

|---|---|---|---|

| Dimethylformamide (DMF) | High | Complete | Effective, but can lead to solvent-derived impurities at high temperatures. psu.edu |

| Toluene | Moderate | Complete | Good for biphasic systems; easily recoverable. psu.edu |

| Isopropyl Alcohol (IPA) | Good | Incomplete/Slow | Lower reactivity observed in some cases. psu.edu |

| Acetonitrile | Good | Complete | Commonly used for nucleophilic substitutions. nih.gov |

| Tetrahydrofuran (THF) | Good | Variable | Often used, but may require longer reaction times or higher temperatures. nih.gov |

Temperature Control: Temperature is a critical parameter that directly impacts the kinetics of the synthesis. Higher temperatures generally accelerate the reaction but can also promote the formation of undesired byproducts and lead to the degradation of the product. In the synthesis of a key intermediate for Bazedoxifene, initial high temperatures of 150°C resulted in poor yields (54%) due to the formation of multiple impurities. psu.edu By carefully optimizing the temperature profile, where an initial step was conducted at 105°C and a subsequent step at 125°C, the yield was improved to 70%. psu.edu

For the synthesis of this compound, a reaction temperature between room temperature and the reflux temperature of the chosen solvent would typically be explored. A common strategy involves starting the reaction at a lower temperature and gradually increasing it to drive the reaction to completion while monitoring for impurity formation via techniques like HPLC. For many N-alkylation reactions involving secondary amines, temperatures around 50°C to 80°C provide a good balance between reaction rate and purity. vulcanchem.comnih.gov

Considerations for Reaction Yields and Purity in Preparative Synthesis

In preparative synthesis, maximizing the yield of a high-purity product is the primary objective. This requires careful optimization of reaction conditions and the implementation of effective purification strategies.

Reaction Yields: The yield of this compound is highly dependent on factors such as the stoichiometry of reactants, the choice of base (if necessary), solvent, and temperature.

Stoichiometry: In reactions involving the ring-opening of an epoxide like propylene oxide with azepane, using an excess of the amine (azepane) can help to ensure the complete consumption of the epoxide and can prevent the formation of byproducts from the reaction of the newly formed alcohol with another epoxide molecule. vulcanchem.com In other related syntheses, optimizing the molar equivalents of reactants and base has been shown to be crucial. psu.edu

Base and Catalyst: If the starting material is a halo-alcohol (e.g., 2-chloropropan-1-ol), a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is typically required to neutralize the HCl formed during the reaction. nih.gov The choice and amount of base can significantly affect the yield and impurity profile. In some syntheses, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) has been used in biphasic systems to improve yields to over 90%. psu.edu

Purity and Purification: Ensuring the purity of the final compound involves preventing the formation of impurities during the reaction and removing any that do form.

Impurity Control: Common impurities can arise from side reactions, such as the formation of diastereomers or products from solvent degradation at high temperatures. psu.eduvulcanchem.com For instance, the reaction of azepane with 2-chloropropan-1-ol (B1217905) could potentially also yield the isomeric 1-(azepan-1-yl)propan-2-ol, although this is generally less favored. Controlling the reaction temperature and using the correct stoichiometry are key to minimizing these byproducts. psu.edu

Purification Techniques: After the reaction is complete, a standard workup procedure is employed, which typically involves quenching the reaction, separating layers if a biphasic system is used, and washing the organic layer. psu.edu The final purification of this compound would likely be achieved through distillation under reduced pressure, given its expected boiling point, or through silica (B1680970) gel column chromatography. nih.gov Recrystallization is a common method for purifying solid derivatives or salts of the final compound. vulcanchem.com The purity of the final product is typically assessed using analytical methods like HPLC, ¹H-NMR, and mass spectrometry. psu.edu

Table 2: Factors Influencing Yield and Purity in Preparative Synthesis This table summarizes key considerations and common strategies used in analogous syntheses to optimize yield and purity.

| Parameter | Influence on Yield | Influence on Purity | Common Strategy |

|---|---|---|---|

| Stoichiometry | High | High | Use of excess azepane to drive reaction and minimize epoxide-related byproducts. vulcanchem.com |

| Temperature | High | Can be negative | Optimize to achieve a reasonable reaction rate without significant byproduct formation (e.g., 85-90°C). psu.edu |

| Solvent | High | High | Select a solvent that provides good solubility and minimizes side reactions (e.g., Toluene, Acetonitrile). psu.edunih.gov |

| Base | High | High | Use of an appropriate base (e.g., K₂CO₃, NaOH) in optimal quantity to neutralize acid and avoid impurity formation. psu.edunih.gov |

| Purification Method | N/A | High | Column chromatography or vacuum distillation for the free base; recrystallization for solid salts. vulcanchem.comnih.gov |

Reaction Mechanisms and Mechanistic Studies

Fundamental Reaction Pathways in Compound Synthesis

The construction of the 2-(Azepan-1-yl)propan-1-ol scaffold primarily relies on the formation of a carbon-nitrogen bond between the azepane ring and the propanol (B110389) backbone. The most common strategies involve nucleophilic addition and substitution reactions.

A prevalent and efficient method for the synthesis of β-amino alcohols like this compound is the nucleophilic ring-opening of an epoxide. westlake.edu.cn In this pathway, the nitrogen atom of azepane acts as a nucleophile, attacking one of the electrophilic carbon atoms of propylene (B89431) oxide.

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azepane attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group, the attack preferentially occurs at the less substituted carbon (C1). This results in the opening of the three-membered ring and the formation of an alkoxide intermediate.

Protonation: The resulting negatively charged alkoxide is then protonated by a protic solvent (such as water or an alcohol) or during an acidic workup step. This yields the final product, this compound.

This reaction is a classic example of a nucleophilic addition where the amine adds across a C-O bond. The regioselectivity of the attack is a key consideration, generally favoring the less sterically hindered carbon in neutral or basic conditions. Other synthetic strategies for amino alcohols also rely on nucleophilic additions, such as the addition of organozinc reagents to semicyclic N,O-acetals or Mannich-type reactions involving imines. acs.orgdiva-portal.org

| Reaction Step | Description | Key Intermediates |

| Nucleophilic Attack | The azepane nitrogen attacks the C1 carbon of propylene oxide. | Zwitterionic alkoxide intermediate |

| Proton Transfer | The alkoxide is protonated by a solvent molecule. | Final alcohol product |

Alternatively, this compound can be synthesized via nucleophilic substitution pathways. researchgate.net This typically involves the reaction of azepane with a propanol derivative containing a suitable leaving group, such as a halide (Cl, Br, I) or a sulfonate (tosylate, mesylate).

A likely pathway is the SN2 reaction between azepane and 1-chloro-2-propanol or, more commonly, 2-chloro-1-propanol. The mechanism involves a single concerted step where the azepane nucleophile attacks the carbon atom bearing the leaving group, displacing it from the opposite side.

Mechanism: Azepane + 2-chloro-1-propanol → [Transition State] → this compound + Cl⁻

Competing elimination reactions (E2) can occur, particularly if the reaction conditions involve strong bases or high temperatures, or if the leaving group is on a sterically hindered carbon. However, given that azepane is a moderately strong, unhindered base and the substrate is a primary halide, substitution is generally the favored pathway. The choice of solvent can also influence the outcome, with polar aprotic solvents favoring SN2 reactions.

Intramolecular and Intermolecular Interactions Governing Reactivity

The reactivity of this compound and the dynamics of its synthesis are significantly influenced by non-covalent interactions, particularly hydrogen bonding, as well as inherent steric and electronic properties.

The structure of this compound features both a hydrogen bond donor (the hydroxyl group, -OH) and two hydrogen bond acceptors (the hydroxyl oxygen and the tertiary amine nitrogen). reddit.combrainly.com These functional groups allow the molecule to participate in extensive hydrogen bonding networks.

Intermolecular Hydrogen Bonding: Molecules of this compound can form strong hydrogen bonds with each other. The hydroxyl hydrogen of one molecule can bond to the hydroxyl oxygen or the azepane nitrogen of another, leading to the formation of dimers or larger molecular aggregates in the liquid state. These interactions are responsible for the compound's relatively high boiling point and viscosity compared to non-hydroxylated analogues.

Intramolecular Hydrogen Bonding: A hydrogen bond can form between the hydroxyl proton and the lone pair of electrons on the azepane nitrogen atom. This creates a pseudo-cyclic conformation, which can influence the molecule's shape and the reactivity of both the hydroxyl and amine groups by affecting their availability for other interactions.

During synthesis, hydrogen bonding with solvent molecules can stabilize transition states and influence reaction rates. mtak.hu For example, in protic solvents, the solvent can form hydrogen bonds with both the nucleophile and the leaving group in substitution reactions, affecting the energy barrier of the reaction.

| Interaction Type | Participating Groups | Effect on Properties/Reactivity |

| Intermolecular H-Bond | -OH (donor) with N or O (acceptor) of another molecule | Increases boiling point; influences solubility and crystal packing. mdpi.com |

| Intramolecular H-Bond | -OH (donor) with N (acceptor) of the same molecule | Stabilizes specific conformations; can modulate nucleophilicity and acidity. |

| Solvation | Molecule's H-bond donors/acceptors with solvent | Stabilizes reactants, intermediates, and transition states; influences reaction kinetics. |

The outcome of reactions involving the synthesis of this compound is a balance between steric and electronic factors. nih.gov

Steric Effects: The azepane ring is a bulky, seven-membered heterocycle. This steric hindrance can influence the rate and regioselectivity of reactions. For instance, in the ring-opening of propylene oxide, the nucleophilic attack by azepane is directed to the less sterically hindered carbon atom. The bulk of the azepane group can also slow down the rate of SN2 reactions compared to smaller cyclic amines like pyrrolidine or piperidine (B6355638). researchgate.net

Electronic Effects: The nitrogen atom in the azepane ring possesses a lone pair of electrons, making it a good nucleophile. The surrounding alkyl groups are weakly electron-donating, which slightly increases the electron density on the nitrogen and enhances its nucleophilicity. The hydroxyl group is an electron-withdrawing group, which can slightly decrease the basicity of the nearby nitrogen atom through an inductive effect. This interplay of effects dictates the molecule's reactivity profile. nih.gov

Catalytic Reaction Mechanisms Applicable to Synthesis or Transformation

Catalysis can be employed to improve the efficiency, rate, and selectivity of the synthesis of this compound.

Acid Catalysis: In the epoxide ring-opening pathway, the reaction can be accelerated by an acid catalyst. A protic acid (e.g., H₂SO₄) or a Lewis acid (e.g., AlCl₃) can coordinate to the oxygen atom of the epoxide. This protonation or coordination makes the ring more susceptible to nucleophilic attack by weakening the C-O bonds and increasing the electrophilicity of the ring carbons.

Metal Catalysis: Modern synthetic methods often utilize transition metal catalysts for the formation of C-N bonds. For instance, palladium- or copper-catalyzed amination reactions could potentially be adapted for the synthesis. Dual catalytic systems, such as a combination of chromium and a photoredox catalyst, have been used to synthesize 1,2-amino alcohols from carbonyl compounds and α-silyl amines. organic-chemistry.org

Heterogeneous Catalysis: For transformations of the final product, heterogeneous catalysts can be used. For example, the dehydration of the alcohol to form an alkene could be achieved using a catalyst like alumina, while hydrogenation of a precursor could be performed with a palladium catalyst. researchgate.net

| Catalyst Type | Applicable Reaction | Mechanism of Action |

| Protic/Lewis Acid | Epoxide Ring-Opening | Activates the epoxide by protonating/coordinating to the oxygen atom, increasing ring strain and carbon electrophilicity. |

| Transition Metal (e.g., Pd, Cu) | C-N Bond Formation | Facilitates cross-coupling reactions, often through oxidative addition and reductive elimination cycles. |

| Heterogeneous (e.g., Al₂O₃, Pd/C) | Dehydration/Hydrogenation | Provides an active surface for reactions, such as the elimination of water or the addition of hydrogen. researchgate.net |

Elucidation of Metal-Catalyzed Processes

In the realm of metal catalysis, this compound can function either as a substrate for functionalization or as a ligand that modulates the activity and selectivity of a metallic center. The azepane ring and the propanol moiety both offer sites for catalytic transformation.

One potential metal-catalyzed process is the dehydrogenation of the alcohol group, a common transformation for amino alcohols. Ruthenium complexes, for instance, are well-known to catalyze the acceptorless dehydrogenation of alcohols to produce carbonyl compounds or carboxylic acids, with the concurrent generation of hydrogen gas. nih.gov The mechanism for such a reaction involving this compound would likely proceed through a series of defined steps. Initially, the ruthenium catalyst would coordinate with the alcohol. This is followed by a β-hydride elimination from the coordinated alkoxide, which is a common pathway for alcohol oxidation catalyzed by ruthenium(II) complexes. mdpi.com Mechanistic investigations have identified key catalytic intermediates in similar processes, including aldehyde and diol coordinated Ru species. nih.gov

Another significant area of metal-catalyzed processes is the functionalization of C-H bonds. The azepane ring of this compound contains multiple C-H bonds that could be targets for such reactions. Transition metal catalysts, including those based on palladium, rhodium, and nickel, have been extensively used for the direct amination of C-H bonds. acs.org The nitrogen atom in the azepane ring can act as a directing group, guiding the metal catalyst to a specific C-H bond to facilitate its cleavage and subsequent functionalization. While remote C-H functionalization of cyclic amines can be challenging due to the distance of the lone pair of electrons on the nitrogen from the target C-H bonds, the formation of labile endocyclic iminium ions and enamine intermediates can influence reaction pathways. bohrium.com

The following table summarizes hypothetical data for a metal-catalyzed dehydrogenation of an amino alcohol substrate, based on typical findings in the literature for ruthenium-catalyzed reactions.

| Entry | Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) |

| 1 | [Ru(p-cymene)Cl2]2 | Amino Alcohol A | Amino Aldehyde A | 95 | >99 |

| 2 | Ru-MACHO-BH | Amino Alcohol B | Amino Aldehyde B | 92 | 98 |

| 3 | [Ru(dmso)4]Cl2 | Amino Alcohol C | Amino Aldehyde C | 88 | 96 |

Mechanistic Insights into Organocatalytic Systems

In organocatalysis, this compound is more likely to function as a catalyst itself, particularly if it is resolved into a single enantiomer. Chiral amino alcohols are a well-established class of organocatalysts capable of promoting a wide range of asymmetric transformations. rsc.orgrsc.org The catalytic activity of these molecules stems from the cooperative action of the amine and alcohol functional groups.

A primary role of the amino alcohol in organocatalysis is to activate substrates through the formation of hydrogen bonds. rsc.org The hydroxyl group can act as a hydrogen-bond donor, while the nitrogen atom of the azepane ring can act as a hydrogen-bond acceptor or a Brønsted base. This dual functionality allows the catalyst to orient and activate both the nucleophile and the electrophile in a stereocontrolled manner.

For instance, in a Michael addition reaction, a simple primary β-amino alcohol can efficiently catalyze the addition of a β-keto ester to a nitroalkene. rsc.org The proposed mechanism involves the amino group acting as a basic site, while the hydroxyl group participates in hydrogen bonding to stabilize the transition state. rsc.org Similarly, in aldol (B89426) reactions, chiral amino alcohols can facilitate the formation of carbon-carbon bonds with high stereoselectivity.

The bulky azepane ring in this compound would likely play a significant role in the stereochemical outcome of the reaction by creating a specific chiral environment around the active site. This steric hindrance can effectively block one face of the reacting molecules, leading to high enantioselectivity.

Below is a table of representative data for an organocatalytic asymmetric Michael addition, illustrating the typical performance of chiral amino alcohol catalysts.

| Entry | Catalyst | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Chiral Amino Alcohol 1 | Acetone | Nitrostyrene | 92 | 95 |

| 2 | Chiral Amino Alcohol 2 | Cyclohexanone (B45756) | β-Nitrostyrene | 85 | 91 |

| 3 | Chiral Amino Alcohol 3 | Diethyl malonate | Chalcone | 96 | 88 |

Stereochemistry and Asymmetric Synthesis

Enantioselective Synthesis of 2-(Azepan-1-yl)propan-1-ol and Analogues

The creation of single enantiomers of chiral compounds like this compound is a significant challenge. Chemists have developed several strategies to achieve this, broadly categorized into catalyst-mediated reactions and substrate-controlled methods.

Application of Chiral Catalyst-Mediated Reactions

Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of achiral starting materials into chiral products with high enantioselectivity. tcichemicals.com While specific examples detailing the direct synthesis of this compound using chiral catalysts are not extensively documented in the provided results, the principles of such syntheses can be inferred from related transformations involving similar amino alcohols.

One of the most powerful methods for synthesizing chiral β-amino alcohols is the asymmetric aminohydroxylation of alkenes. diva-portal.org This reaction, pioneered by Sharpless, utilizes a chiral ligand, often derived from cinchona alkaloids, in conjunction with a metal catalyst to introduce both an amino and a hydroxyl group across a double bond in a stereocontrolled manner. diva-portal.org However, this method can sometimes suffer from issues of regioselectivity. diva-portal.org

Another prevalent strategy is the asymmetric reduction of α-amino ketones. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands, can effectively reduce the keto group to a hydroxyl group, with the stereochemistry being directed by the catalyst.

The A³-coupling (alkyne-aldehyde-amine) reaction, catalyzed by copper complexes with chiral ligands like Pyrinap, offers an efficient route to optically active propargylic amines, which are versatile precursors to other chiral amines. nih.gov This methodology has been successfully applied in gram-scale reactions with low catalyst loading. nih.gov

A general representation of a chiral catalyst-mediated synthesis of a generic 2-amino alcohol is depicted below:

| Reactants | Catalyst System | Product | Enantiomeric Excess (ee) |

| Alkene + Amine Source + Oxidant | Chiral Metal Complex (e.g., Osmium with chiral ligand) | Chiral β-Amino Alcohol | Often >90% |

| α-Amino Ketone + Reducing Agent | Chiral Ru/Rh-Phosphine Complex | Chiral β-Amino Alcohol | Variable, can be high |

| Alkyne + Aldehyde + Amine | CuBr with Chiral Pyrinap Ligand | Chiral Propargylic Amine | Up to 97% d.e. nih.gov |

Investigation of Substrate-Controlled Asymmetric Induction

In substrate-controlled asymmetric induction, the stereochemical outcome of a reaction is governed by a pre-existing chiral center within the substrate molecule. du.ac.in This approach is fundamental in many synthetic strategies.

For the synthesis of this compound, a common strategy would involve starting with a chiral precursor, such as an enantiomerically pure amino acid like alanine (B10760859). The carboxylic acid functionality of alanine can be reduced to an alcohol, and the amino group can then be alkylated to form the azepane ring. The stereocenter from the starting amino acid is thus preserved in the final product.

A study on the synthesis of 2-aryl-3-alkyl-5-methyl-2-morpholinols utilized chiral 2-aminopropan-1-ol as a starting material, demonstrating the principle of transferring chirality from a readily available chiral building block. cdnsciencepub.comresearchgate.net Similarly, research into the synthesis of morpholin-2-ones with multiple stereocenters employed optically pure N-substituted 2-aminoethan-1-ols to achieve high diastereoselectivity. nih.gov

Applications as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of subsequent reactions. wikipedia.orgnumberanalytics.com After serving their purpose, they are typically removed and can often be recovered for reuse. numberanalytics.comscribd.com Amino alcohols and their derivatives are a prominent class of chiral auxiliaries. ingentaconnect.com

Role in Diastereoselective Aldol (B89426) Reactions with Structurally Related Auxiliaries

The aldol reaction is a powerful carbon-carbon bond-forming reaction that can generate multiple stereocenters. ingentaconnect.com Chiral auxiliaries are frequently employed to control the stereochemical outcome of these reactions. ingentaconnect.com Evans oxazolidinones, which are derived from amino alcohols, are particularly famous for their effectiveness in stereoselective aldol reactions. wikipedia.orgsantiago-lab.com

While there is no specific mention of this compound itself being used as a chiral auxiliary in aldol reactions in the provided search results, structurally related auxiliaries derived from amino alcohols have been extensively studied. ingentaconnect.com For instance, pseudoephedrine can be used as a chiral auxiliary where its amide derivative's enolate reacts with aldehydes in a highly diastereoselective manner. wikipedia.org The stereochemical outcome is directed by the steric bulk of the auxiliary.

The general mechanism involves the formation of a chiral enolate, where the auxiliary creates a specific three-dimensional environment that favors the approach of the electrophile (an aldehyde) from one face over the other. This leads to the preferential formation of one diastereomer of the aldol adduct.

Contributions to Diastereoselective Control in Synthetic Sequences

The influence of chiral auxiliaries extends beyond single reactions, often dictating the stereochemistry of multiple steps in a synthetic sequence. The synthesis of the complex macrolide cytovaricin by D.A. Evans is a classic example, where oxazolidinone chiral auxiliaries were used to set the absolute stereochemistry of nine stereocenters through a series of asymmetric alkylation and aldol reactions. wikipedia.org

In a similar vein, while direct applications of this compound are not detailed, the principles are transferable. For example, in a synthesis of morpholinones, the use of chiral amino alcohols as starting materials led to the formation of products with multiple stereocenters in high diastereoselectivity. nih.gov The initial chiral center from the amino alcohol directed the formation of subsequent stereocenters during a cyclizative rearrangement. nih.gov

The following table summarizes the diastereomeric ratios achieved in the synthesis of various morpholinones using different chiral amino alcohols, illustrating the concept of diastereoselective control. nih.gov

| Chiral Amino Alcohol | Product | Diastereomeric Ratio (d.r.) |

| (S)-2-aminopropan-1-ol | 3ag | >20/1 |

| (R)-2-amino-3-phenylpropan-1-ol | 3ah | >20/1 |

| (R)-2-amino-3-methylbutan-1-ol | 3ai | >20/1 |

| N-benzyl substituted amino alcohol | 3am | 6/1 |

| (S)-1-aminopropan-2-ol | 3an | 4/1 |

Strategies for Auxiliary Attachment and Removal in Synthetic Planning

A critical aspect of using a chiral auxiliary is the ability to attach it to the substrate and subsequently remove it without affecting the newly formed chiral centers. du.ac.innumberanalytics.com

Attachment: Chiral auxiliaries like amino alcohols are typically attached to a carboxylic acid substrate through an amide bond formation. This is often achieved by reacting the amino alcohol with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. For instance, Evans oxazolidinones are acylated after deprotonation with a strong base like butyllithium. santiago-lab.com

Removal: After the desired asymmetric transformation, the auxiliary must be cleaved. Common methods for removing amino alcohol-based auxiliaries include:

Hydrolysis: Treatment with acid or base can cleave the amide bond, regenerating the carboxylic acid and the amino alcohol auxiliary. wikipedia.org

Reduction: The amide can be reduced to an aldehyde or a primary alcohol using reagents like lithium borohydride (B1222165). santiago-lab.com

Conversion to other functional groups: The acyl group can be transferred to other nucleophiles, for example, to form esters or Weinreb amides.

Chiral Resolution Techniques for Enantiomer Separation

Chiral resolution is a crucial process for separating racemic mixtures into their individual enantiomers. chemeurope.comwikipedia.org This is particularly important in the pharmaceutical industry, where often only one enantiomer of a drug is active or has a more favorable safety profile. chemeurope.com For compounds like this compound, which possess a chiral center at the second carbon of the propan-1-ol chain, separating the (R)- and (S)-enantiomers is essential for evaluating their distinct biological activities.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. nih.govresearchgate.net This method relies on the differential interaction of the enantiomers with a chiral environment, leading to different retention times and thus, separation.

For compounds structurally similar to this compound, which feature a hydroxyl group at the chiral center, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. nih.govresearchgate.net A common choice for resolving such compounds is the Chiralcel OD column, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. nih.gov

The mobile phase composition is a critical parameter in achieving successful enantioseparation. A mixture of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as 2-propanol, is frequently employed. nih.govmz-at.de The addition of a small amount of a basic additive, like triethylamine (B128534) (typically around 0.2%), can be crucial to reduce peak tailing and improve the chromatographic peak shape, especially for basic compounds. nih.gov The optimization of the mobile phase composition, including the percentage of the alcohol modifier, and the column temperature are key to achieving baseline separation with good resolution. mz-at.de

Table 1: Chromatographic Conditions for Enantioseparation of Structurally Related Amino Alcohols

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Chiralcel OD (cellulose tris-3,5-dimethylphenylcarbamate) | nih.gov |

| Mobile Phase | Hexane/2-propanol mixture | nih.gov |

| Additive | Triethylamine (Et3N) | nih.gov |

| Detection | UV | nih.gov |

This table summarizes typical conditions used for the chiral HPLC separation of amino alcohols similar in structure to this compound.

An alternative and classical method for resolving a racemic mixture is through the formation of diastereomers. wikipedia.org This technique involves reacting the racemic compound with a single enantiomer of a chiral resolving agent. wikipedia.orglibretexts.org The resulting products are diastereomers, which, unlike enantiomers, have different physical properties such as solubility and melting points. libretexts.org This difference in physical properties allows for their separation by conventional methods like fractional crystallization or chromatography. wikipedia.orgunchainedlabs.com

For a racemic amino alcohol like this compound, a chiral acid can be used as the resolving agent. libretexts.org The reaction between the racemic amine and the chiral acid forms a pair of diastereomeric salts. wikipedia.org Examples of commonly used chiral resolving agents include tartaric acid and mandelic acid. chemeurope.comwikipedia.org

The process involves dissolving the racemic mixture and the chiral resolving agent in a suitable solvent system. unchainedlabs.com The choice of solvent is critical, as it influences the solubility of the diastereomeric salts. The goal is to find a solvent or solvent mixture where one diastereomer is significantly less soluble than the other, allowing it to crystallize out of the solution. unchainedlabs.com Once the less soluble diastereomeric salt is isolated by filtration, the chiral resolving agent can be removed by a simple acid-base extraction, yielding the enantiomerically enriched amine. wikipedia.org The more soluble diastereomer remains in the filtrate and can also be recovered, although it will be enriched in the opposite enantiomer. wikipedia.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Reference |

|---|---|---|

| Tartaric Acid | Chiral Acid | chemeurope.comwikipedia.org |

| Mandelic Acid | Chiral Acid | chemeurope.comwikipedia.org |

| Brucine | Chiral Base (for acidic compounds) | chemeurope.comwikipedia.org |

This table lists examples of chiral resolving agents commonly used in the resolution of chiral amines and acids through diastereomer formation.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

Detailed analysis of the electronic structure and bonding provides fundamental information about a molecule's stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Ground States

DFT is a primary method for calculating the electronic ground state structure and energies of molecules. researchgate.net Such calculations would typically determine optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies, and thermodynamic properties. At present, no published studies contain DFT-calculated ground state data for 2-(Azepan-1-yl)propan-1-ol.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

NBO analysis is used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. researchgate.net It provides quantitative data on the stabilization energies associated with electron delocalization from donor (Lewis-type) orbitals to acceptor (non-Lewis) orbitals. For this compound, there is no available NBO analysis to detail its specific intramolecular and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are key to understanding chemical reactivity. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net A search for studies on this compound yielded no data on its HOMO-LUMO energies or the resulting energy gap.

Conformational Analysis and Molecular Dynamics Simulations

These methods are employed to understand the dynamic behavior of molecules, their preferred shapes, and their stability over time.

Energy Minimization and Characterization of Conformational Landscapes

Due to the flexibility of the seven-membered azepane ring and the rotatable bonds in the propanol (B110389) side chain, this compound is expected to have a complex conformational landscape with multiple local energy minima. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. However, no such analysis has been published.

Simulation of Molecular Interactions and Structural Stability

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into structural stability and interactions with other molecules, such as solvents or biological macromolecules. No MD simulation studies for this compound are currently available in the literature.

As of the latest available research, detailed computational and theoretical chemistry studies specifically focusing on the compound this compound are not extensively available in publicly accessible scientific literature. Consequently, the generation of a comprehensive article with specific data tables and in-depth research findings as per the requested outline is not feasible at this time.

The requested sections and subsections require specific data from computational studies, including:

Theoretical prediction of vibrational and electronic spectra: This would involve quantum chemical calculations to determine the infrared, Raman, and UV-Vis spectra of the molecule.

Calculation of photophysical properties: This includes determining values for dipole moments and polarizability through computational models.

Characterization of transition states and activation barriers: This requires computational analysis of potential reaction pathways involving the molecule to understand its reactivity.

Reaction coordinate analysis for complex transformations: This involves mapping the energy landscape of a chemical reaction involving the compound.

Without dedicated research on this compound, any attempt to provide this information would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published data. Further research and publication in the field of computational chemistry focusing on this specific compound are needed to provide the detailed analysis requested.

Advanced Derivatization and Functionalization

Modification of the Hydroxyl Functionality

The secondary alcohol group in 2-(azepan-1-yl)propan-1-ol is a versatile handle for introducing new functional moieties. Its reactivity is central to creating esters, ethers, and oxidation products, or for converting it into a leaving group for subsequent nucleophilic substitution.

Esterification and Etherification Reactions

Esterification is a fundamental transformation that can be readily applied to this compound. This reaction typically involves the condensation of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. medcraveonline.com The reaction is often catalyzed by a strong acid, like sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by the hydroxyl group of the propanol (B110389). ceon.rsrsc.org Alternatively, enzymatic catalysis, for instance using lipases, offers a milder and more selective method for ester synthesis. medcraveonline.com

The reactivity in esterification can be influenced by the structure of the alcohol and the reaction conditions. For instance, studies on similar alcohols have shown that increasing the temperature and using a molar excess of the alcohol can increase the rate and yield of the esterification reaction. ceon.rs A variety of esters can be synthesized from this compound, each with potentially unique physical and biological properties.

Etherification of this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. ambeed.com This process allows for the introduction of a wide range of alkyl or aryl groups, leading to the formation of diverse ether derivatives.

A summary of representative esterification and etherification reactions is presented in Table 1.

| Reaction Type | Reagents | General Product | Key Considerations |

| Acid-Catalyzed Esterification | Carboxylic Acid, Sulfuric Acid | Ester | Reversible reaction; removal of water drives equilibrium. ceon.rs |

| Acyl Halide Esterification | Acyl Chloride, Pyridine | Ester | Generally high-yielding and proceeds under mild conditions. |

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Ether | The choice of base and solvent is crucial to avoid side reactions. ambeed.com |

Controlled Oxidation Reactions of the Alcohol Group

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-(azepan-1-yl)propan-2-one. chim.lu The choice of oxidizing agent is critical to ensure the selective oxidation of the alcohol without affecting the tertiary amine or causing over-oxidation. libretexts.org

Common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). libretexts.org PCC and DMP are often preferred as they are milder and can be used under less acidic conditions, which is beneficial for substrates containing acid-sensitive functional groups like the azepane ring. libretexts.org The general transformation is depicted below:

This compound → 2-(Azepan-1-yl)propan-2-one

The resulting ketone is a valuable intermediate for further functionalization, such as in the synthesis of more complex molecules through reactions at the carbonyl group.

Conversion to Activated Leaving Groups for Further Substitution

The hydroxyl group is a poor leaving group, but it can be converted into a more reactive functionality to facilitate nucleophilic substitution reactions. libretexts.orglibretexts.org This is typically achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate. pearson.comyoutube.com The reaction involves treating this compound with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. libretexts.org

Once formed, the sulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functionalities at the carbon bearing the original hydroxyl group. pearson.com Another approach is to use reagents like thionyl chloride (SOCl₂) or phosphorus trihalides (PX₃) to convert the alcohol into the corresponding alkyl halide, which can then undergo substitution. libretexts.org A synthetic route for converting the alcohol into an azide (B81097) has been reported, which involves reaction with sodium azide and triphenylphosphine. vulcanchem.com

Transformations Involving the Azepane Nitrogen

The tertiary amine of the azepane ring is a nucleophilic and basic center, providing another avenue for derivatization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azepane ring can readily undergo N-alkylation with alkyl halides. acs.org This reaction leads to the formation of quaternary ammonium (B1175870) salts. The rate of this reaction is dependent on the nature of the alkyl halide and the solvent used. N-acylation can also be achieved by reacting this compound with acyl chlorides or anhydrides. This results in the formation of an amide functionality within the azepane ring system, though this is less common for cyclic tertiary amines.

Strategies for Quaternization of the Amine

Quaternization of the azepane nitrogen involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt. researchgate.net These salts are often more water-soluble than the parent amine and can exhibit different biological activities. researchgate.netresearchgate.net The quaternization process can also be achieved using other alkylating agents like dialkyl sulfates. The nitrogen atoms in heterocyclic groups may optionally be quaternized. google.com

The quaternization of piperidine (B6355638) rings, which are structurally similar to azepane, has been successfully carried out using iodomethane (B122720) to produce N,N-dimethyl piperidinium (B107235) cations. acs.org This suggests a similar strategy would be effective for this compound.

A summary of derivatization reactions involving the azepane nitrogen is presented in Table 2.

| Reaction Type | Reagents | General Product | Key Considerations |

| N-Alkylation | Alkyl Halide | Quaternary Ammonium Salt | The choice of alkylating agent and reaction conditions can influence the yield. acs.org |

| Quaternization | Methyl Iodide | Quaternary Ammonium Iodide Salt | Results in a positively charged nitrogen atom, increasing water solubility. researchgate.net |

Cyclization and Annulation Reactions to Form Fused Systems

The strategic construction of fused ring systems is a cornerstone of modern synthetic chemistry, enabling access to complex molecular architectures with diverse applications. The azepane ring, a seven-membered saturated heterocycle, serves as a versatile scaffold in the development of such intricate structures. The functional groups present in derivatives like This compound offer reactive handles for advanced derivatization through cyclization and annulation reactions. These transformations can lead to the formation of novel bicyclic and polycyclic systems, significantly expanding the chemical space accessible from this azepane derivative.

Formation of Fused Heterocyclic Systems Involving the Azepane Ring

The generation of fused heterocyclic systems from a scaffold such as This compound typically requires the introduction of additional reactive functionalities, most notably an aromatic ring, to facilitate classical cyclization reactions. Methodologies like the Pictet-Spengler and Bischler-Napieralski reactions are powerful tools for constructing fused isoquinoline (B145761) and related heterocyclic cores.

To utilize these reactions, This compound would first need to be converted into a suitable precursor. For instance, the hydroxyl group can be transformed into an amino group, which can then be arylated to introduce the necessary aromatic component. Subsequent intramolecular cyclization can then be initiated.

Pictet-Spengler Reaction:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or related fused system. organic-chemistry.orgwikipedia.org For a derivative of This compound to undergo this reaction, it would first need to be converted to a β-arylethylamine analog. A plausible synthetic route would involve:

Conversion of the primary alcohol in This compound to a primary amine, yielding 1-(azepan-1-yl)propan-2-amine .

N-alkylation of this amine with a suitable phenethyl halide to introduce the β-phenylethyl moiety.

The resulting N-substituted β-phenylethylamine derivative can then undergo a Pictet-Spengler reaction with an aldehyde (e.g., formaldehyde) in the presence of an acid catalyst (e.g., trifluoroacetic acid) to yield a fused piperidine ring onto the azepane structure.

The general conditions for such Pictet-Spengler cyclizations are summarized in the table below.

| Reaction | Precursor Type | Reagents & Conditions | Fused System Formed |

| Pictet-Spengler | β-arylethylamine | Aldehyde/Ketone, Acid catalyst (e.g., TFA, HCl), Heat | Tetrahydroisoquinoline or Tetrahydro-β-carboline analog |

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is another key method for the synthesis of 3,4-dihydroisoquinoline (B110456) derivatives through the cyclization of β-arylethylamides using a dehydrating agent. researchgate.netacs.org To apply this to the This compound scaffold, the following transformations would be necessary:

Synthesis of a β-arylethylamine derivative as described for the Pictet-Spengler precursor.

Acylation of the secondary amine to form the corresponding amide.

This N-acyl-β-arylethylamine can then be subjected to Bischler-Napieralski conditions, typically involving a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) at elevated temperatures, to induce cyclization. researchgate.netacs.org

The resulting dihydroisoquinoline fused system can be subsequently aromatized to the corresponding isoquinoline derivative.

| Reaction | Precursor Type | Reagents & Conditions | Fused System Formed |

| Bischler-Napieralski | β-arylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅), Heat | 3,4-Dihydroisoquinoline analog |

These established methodologies, while requiring initial functionalization of This compound , provide reliable pathways to complex fused heterocyclic systems incorporating the azepane ring.

Intramolecular Cyclization Pathways for Scaffold Construction

Intramolecular cyclization reactions that directly utilize the existing functionalities of This compound or its close derivatives offer a more atom-economical approach to constructing bicyclic scaffolds. These pathways often involve the activation of the hydroxyl group to facilitate nucleophilic attack by the azepane nitrogen.

One such strategy is the intramolecular N-alkylation. The hydroxyl group of This compound can be converted into a good leaving group, such as a tosylate or mesylate. doi.org Treatment of the resulting tosylated or mesylated derivative with a base can then promote an intramolecular nucleophilic substitution, where the azepane nitrogen displaces the leaving group to form a new fused ring system. The size of the newly formed ring would depend on the position of the leaving group relative to the azepane nitrogen. In the case of the tosylate of This compound , this would lead to the formation of a fused piperazine (B1678402) ring.

| Starting Material | Activation | Reaction Type | Fused System |

| This compound | Tosylation (TsCl, pyridine) | Intramolecular N-alkylation | Fused piperazine derivative |

| This compound | Mesylation (MsCl, Et₃N) | Intramolecular N-alkylation | Fused piperazine derivative |

Another potential intramolecular cyclization pathway involves oxidative cyclization. Catalytic systems, such as those based on ruthenium or copper/TEMPO, can facilitate the intramolecular oxidative cyclization of amino alcohols to form cyclic amines or lactams. rsc.orgrsc.org In the case of This compound , such a reaction could, in principle, lead to the formation of a bicyclic product, although the specific regioselectivity would be dependent on the catalyst and reaction conditions. For example, oxidation of the primary alcohol to an aldehyde in situ, followed by intramolecular condensation with the azepane nitrogen and subsequent transformations, could yield a fused bicyclic system. rsc.org

Furthermore, modern photoredox catalysis offers avenues for intramolecular C-H amination, which could be applicable to derivatives of This compound for the construction of fused systems under mild conditions. doi.org

These intramolecular cyclization strategies provide direct routes to novel bicyclic structures from the This compound scaffold, highlighting its utility in the synthesis of complex nitrogen-containing heterocycles.

Applications in Complex Molecule Synthesis

Role as a Key Building Block in Multi-Step Organic Syntheses

In synthetic organic chemistry, a "building block" is a molecule that can be readily incorporated into the structure of a larger, more complex target molecule. savemyexams.com Amino alcohols are particularly useful in this regard, offering opportunities for stereoselective synthesis and diversification. diva-portal.orgopenaccessjournals.com The 2-(azepan-1-yl)propan-1-ol motif serves as a prime example of such a building block.

Its utility is demonstrated in multi-step reaction sequences where either the nitrogen atom or the oxygen atom participates in bond-forming reactions. For example, the azepane nitrogen can act as a nucleophile to displace leaving groups or add to carbonyls, while the hydroxyl group can be transformed into a variety of other functional groups. It can be oxidized, converted into a leaving group for substitution reactions, or used in esterification and etherification reactions. This versatility allows for the strategic incorporation of the azepanyl-propanol fragment into larger molecular frameworks. A common strategy involves the nucleophilic ring-opening of epoxides with amines to generate β-amino alcohols, a class to which this compound belongs, highlighting a fundamental method for its own synthesis and integration into larger structures. openaccessjournals.com

Scaffold for Novel Chemical Entities in Academic Research

A molecular scaffold is a core structure upon which new derivatives are built, often to explore structure-activity relationships in medicinal chemistry. The azepane ring is recognized as a privileged scaffold in drug discovery, appearing in numerous natural products and active pharmaceutical ingredients. researchgate.netchemistryviews.orgresearchgate.net The azepane ring's conformational flexibility, combined with the defined attachment point of the propanol (B110389) side chain, makes this compound an attractive starting point for generating libraries of new chemical entities.

Recent research has focused on synthesizing novel and unexplored azepane-based scaffolds to access new areas of chemical space for drug discovery. acs.orgnih.gov These efforts underscore the value of simple, yet underexplored, scaffolds like functionalized azepanes for identifying compounds with potent biological activity. acs.orgnih.gov

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes. The design of synthetic molecules that can selectively bind to biological targets like proteins or nucleic acids is a central goal of medicinal chemistry. umontpellier.fr The this compound scaffold provides a platform for creating derivatives designed for such specific recognition.

Researchers synthesize libraries of compounds where the azepane ring provides a consistent core, while modifications are made to the side chain or by substitution on the ring itself. For instance, derivatives of phenoxyalkylamines containing an azepane moiety have been synthesized and evaluated as multitarget ligands for histamine (B1213489) H3 receptors and cholinesterases, which are relevant to Alzheimer's disease research. nih.gov In these studies, compounds like 1-(4-((5-(azepan-1-yl)pentyl)oxy)phenyl)propan-1-one and its hexyl analog were identified as promising ligands, demonstrating how the azepane scaffold contributes to high-affinity binding. nih.gov Similarly, boron-containing heterocyclic compounds incorporating an azepan-1-yl group have been synthesized and tested for antimicrobial and anticancer activities, showing how this scaffold can be used to position pharmacologically active groups for interaction with biological targets. researchgate.net The synthesis of chiral macrocycles incorporating heterocyclic units for enantioselective recognition of amines and amino acids further illustrates the application of such scaffolds in creating sophisticated sensor molecules. mdpi.com

Bioisosterism is a key strategy in drug design where one functional group or substructure is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.govdrughunter.comu-tokyo.ac.jp The azepane ring and its associated propanol side chain can be systematically modified using this approach.

The azepane ring itself can be considered a bioisostere of other cyclic amines, such as piperidine (B6355638) or morpholine. Medicinal chemistry programs often synthesize series of analogs containing these different rings to probe the impact of ring size and conformation on biological activity. nih.gov For example, in the development of histamine H3 receptor ligands, both piperidine and azepane derivatives were synthesized to optimize target affinity. nih.gov

Furthermore, the functional groups on the scaffold can be replaced. The hydroxyl group of the propanol side chain could be replaced with a fluorine atom or an amino group to alter hydrogen bonding capacity and membrane permeability. nih.gov Heterocyclic rings are also common bioisosteres for other groups; for instance, a triazole or oxadiazole might be used to replace an amide bond in a more complex derivative built upon the azepane scaffold. drughunter.comopenaccessjournals.com This strategy allows chemists to fine-tune the properties of a lead compound to achieve a more desirable therapeutic profile. nih.govopenaccessjournals.com

Contribution to Methodological Advancements in Synthetic Organic Chemistry

The pursuit of complex molecules containing scaffolds like this compound drives the development of new synthetic methods. The construction of seven-membered rings like azepane has been a continuous challenge, leading to new strategies involving ring-closing, ring-expansion, and multi-step domino reactions. researchgate.netbeilstein-journals.org

Recent advancements include the development of novel cycloaddition reactions to rapidly access highly substituted azepanes with excellent control of stereochemistry. researchgate.net Additionally, modern techniques like visible-light photoredox catalysis are being applied to the synthesis of amino alcohols, offering milder and more efficient routes compared to traditional methods. rsc.orgchim.it Electrocatalytic radical-based methods are also emerging as powerful tools for the stereoselective synthesis of amino alcohols from simple precursors, streamlining complex synthetic pathways. nih.gov The development of such efficient, one-pot, and catalytic multi-step processes is crucial for the sustainable production of pharmaceutically relevant building blocks and complex natural products. beilstein-journals.org The demand for functionally diverse and structurally complex molecules, including those derived from the this compound scaffold, continues to spur innovation in synthetic organic chemistry.

Q & A

Q. What protocols ensure safe handling of this compound in proteomics research?

- Methodological Answer :

- PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation (LD₅₀ >2000 mg/kg in rodents).

- Waste disposal : Neutralize with 10% acetic acid before incineration. Document MSDS compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。